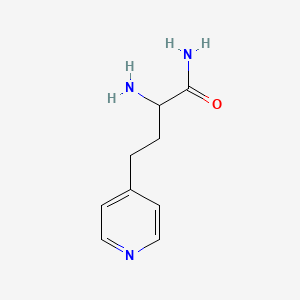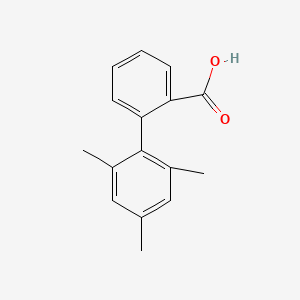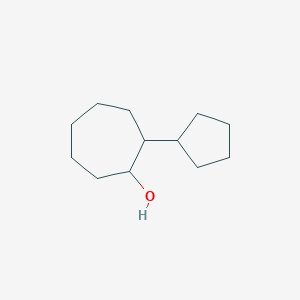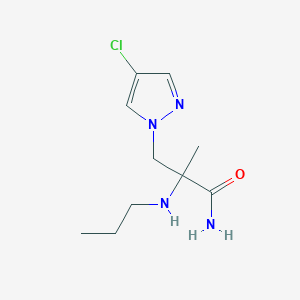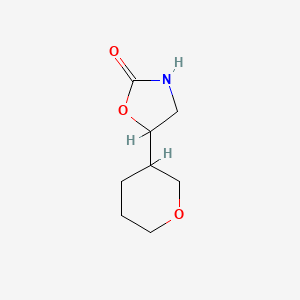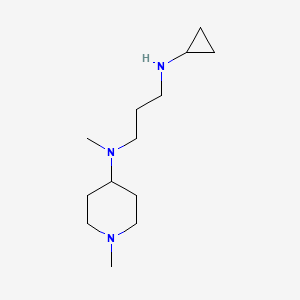
(2S)-2-(2-bromophenyl)oxirane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-(2-bromophenyl)oxirane is an organic compound that belongs to the class of epoxides. Epoxides are characterized by a three-membered ring consisting of an oxygen atom and two carbon atoms. This particular compound features a bromine atom attached to a phenyl ring, which is in turn connected to the oxirane ring. The stereochemistry of the compound is denoted by the (2S) configuration, indicating the spatial arrangement of the substituents around the chiral center.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(2-bromophenyl)oxirane can be achieved through various methods. One common approach involves the epoxidation of alkenes. For instance, the starting material, 2-bromostyrene, can be subjected to epoxidation using a peracid such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions to yield the desired epoxide .
Industrial Production Methods
Industrial production of this compound typically involves large-scale epoxidation reactions. The process may utilize catalysts to enhance the reaction efficiency and selectivity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity.
化学反応の分析
Types of Reactions
(2S)-2-(2-bromophenyl)oxirane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Ring-Opening Reactions: The oxirane ring can be opened by nucleophiles, leading to the formation of diols or other functionalized compounds.
Oxidation and Reduction: The compound can be oxidized to form corresponding ketones or reduced to yield alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Ring-Opening Reactions: Acidic or basic conditions can facilitate the ring-opening process. For example, treatment with hydrochloric acid or sodium hydroxide can lead to the formation of diols.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents such as lithium aluminum hydride are commonly employed.
Major Products Formed
Nucleophilic Substitution: Substituted phenyl oxiranes.
Ring-Opening Reactions: Diols or other functionalized derivatives.
Oxidation and Reduction: Ketones or alcohols.
科学的研究の応用
(2S)-2-(2-bromophenyl)oxirane has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
作用機序
The mechanism of action of (2S)-2-(2-bromophenyl)oxirane involves its ability to undergo nucleophilic substitution and ring-opening reactions. The oxirane ring is highly strained, making it susceptible to attack by nucleophiles. This reactivity allows the compound to interact with various biological targets, such as enzymes and proteins, potentially leading to the modulation of their activity .
類似化合物との比較
Similar Compounds
- (2S)-2-(3-bromophenyl)oxirane
- (2S)-2-(4-bromophenyl)oxirane
- (2S)-2-(2-chlorophenyl)oxirane
Uniqueness
(2S)-2-(2-bromophenyl)oxirane is unique due to the specific positioning of the bromine atom on the phenyl ring, which can influence its reactivity and interaction with other molecules. The stereochemistry also plays a crucial role in determining its biological activity and selectivity in various reactions .
特性
分子式 |
C8H7BrO |
|---|---|
分子量 |
199.04 g/mol |
IUPAC名 |
(2S)-2-(2-bromophenyl)oxirane |
InChI |
InChI=1S/C8H7BrO/c9-7-4-2-1-3-6(7)8-5-10-8/h1-4,8H,5H2/t8-/m1/s1 |
InChIキー |
ZHYZZBGVWDYSEW-MRVPVSSYSA-N |
異性体SMILES |
C1[C@@H](O1)C2=CC=CC=C2Br |
正規SMILES |
C1C(O1)C2=CC=CC=C2Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S)-2-[(2S,3R)-3-(tert-butoxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]propanoic acid](/img/structure/B13625863.png)


